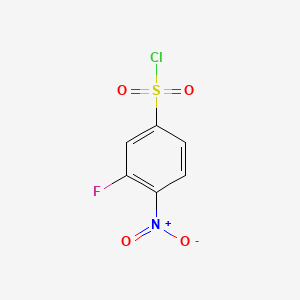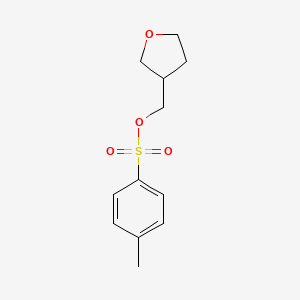
Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester
Overview
Description
Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester is an organic compound with the molecular formula C12H16O4S. It is a derivative of toluene-4-sulfonic acid, where the sulfonic acid group is esterified with tetrahydrofuran-3-ylmethyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester typically involves the esterification of toluene-4-sulfonic acid with tetrahydrofuran-3-ylmethyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield toluene-4-sulfonic acid and tetrahydrofuran-3-ylmethyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the toluene moiety, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted esters or amides.
Hydrolysis: Toluene-4-sulfonic acid and tetrahydrofuran-3-ylmethyl alcohol.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester is utilized in several scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.
Material Science: As a building block in the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester involves its reactivity as an ester. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Toluene-4-sulfonic acid methyl ester
- Toluene-4-sulfonic acid ethyl ester
- Toluene-4-sulfonic acid benzyl ester
Uniqueness
Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester is unique due to the presence of the tetrahydrofuran-3-ylmethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications where other esters may not be as effective.
Properties
IUPAC Name |
oxolan-3-ylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-9-11-6-7-15-8-11/h2-5,11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBVZUYOFJWGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15833-63-3 | |
| Record name | 3-Furanmethanol, tetrahydro-, 3-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15833-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Q1: What is the significance of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester in pharmaceutical chemistry?
A1: this compound, also known as {(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate, is a crucial intermediate in the synthesis of Posaconazole [, ]. Posaconazole is a triazole antifungal medication used to treat serious fungal infections, particularly in individuals with weakened immune systems []. This highlights the compound's importance in medicinal chemistry and drug development.
Q2: Are there any known genotoxic concerns associated with this compound?
A2: Research indicates that this compound is classified as a genotoxic impurity in Posaconazole []. Genotoxic impurities are substances that can potentially damage DNA, leading to mutations and potentially increasing the risk of cancer. This classification underscores the need for rigorous quality control during Posaconazole manufacturing to ensure these impurities are kept below acceptable limits.
Q3: How is the presence of this compound controlled during Posaconazole production?
A3: A highly sensitive and specific method employing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has been developed and validated to detect this compound in Posaconazole []. This method allows for the accurate quantification of this genotoxic impurity, ensuring its levels remain within the stringent limits set by regulatory agencies like the FDA.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
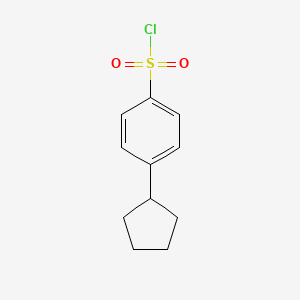
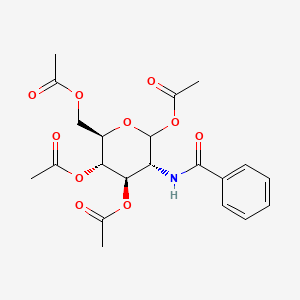
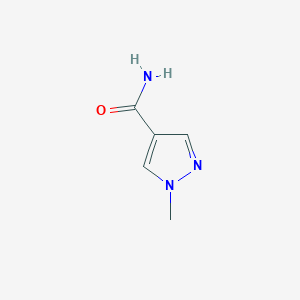
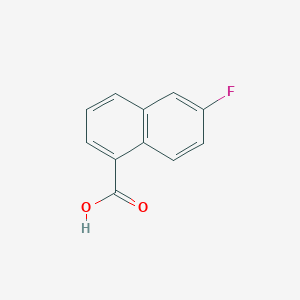
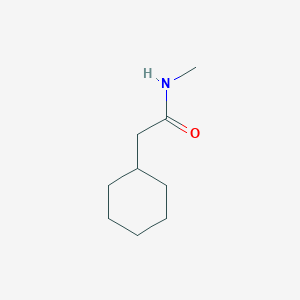
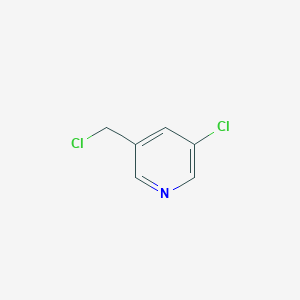
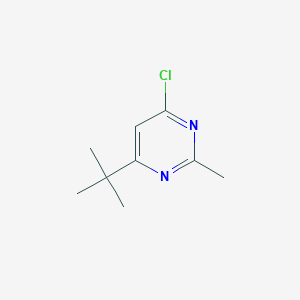

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)




